

Identifying and minimizing Apinocaltamide metabolites in studies

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Compound of Interest

Compound Name: *Apinocaltamide*

Cat. No.: *B605168*

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Technical Support Center: Apinocaltamide Metabolism

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing **Apinocaltamide** metabolites in pre-clinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is **Apinocaltamide** and what is its primary mechanism of action?

Apinocaltamide (ACT-709478) is a potent and selective T-type calcium channel blocker.^[1] Its primary mechanism of action involves the inhibition of low-voltage-activated T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which play a crucial role in regulating neuronal excitability.^[1] By blocking these channels, **Apinocaltamide** can reduce the likelihood of spike-and-wave discharges associated with absence seizures, making it a promising candidate for the treatment of epilepsy.^{[1][2]}

Q2: What are the predicted metabolic pathways for **Apinocaltamide**?

Based on its chemical structure, N-[1-[(5-cyano-2-pyridinyl)methyl]-1H-pyrazol-3-yl]-4-[1-(trifluoromethyl)cyclopropyl]benzeneacetamide, the following metabolic pathways are

predicted:

- **Amide Hydrolysis:** The amide linkage is a potential site for hydrolysis, leading to the formation of 4-(1-(trifluoromethyl)cyclopropyl)benzoic acid and 1-((5-cyanopyridin-2-yl)methyl)-1H-pyrazol-3-amine.
- **Oxidation of the Pyridine Ring:** The pyridine ring can undergo N-oxidation or hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[3]
- **N-Dealkylation:** The bond between the pyrazole ring and the methylene-pyridine group can be cleaved.
- **Hydroxylation:** The aromatic rings (benzene and pyrazole) and the cyclopropyl group are susceptible to hydroxylation.
- **Metabolism of the Trifluoromethyl Group:** While generally stable, the trifluoromethyl group can undergo metabolic defluorination in some cases.

Q3: Which analytical techniques are recommended for identifying **Apinocaltamide** metabolites?

A combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is recommended for the identification and structural elucidation of **Apinocaltamide** metabolites. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of metabolites.

Q4: What are the common challenges in quantifying **Apinocaltamide** and its metabolites in biological samples?

Common challenges include:

- Low concentrations of metabolites.
- Matrix effects from biological samples (e.g., plasma, urine).
- Co-elution of isomeric metabolites.
- Lack of commercially available standards for metabolites.

Troubleshooting Guides

Issue 1: High levels of **Apinocaltamide** metabolism observed in in vitro assays.

Possible Cause 1: High activity of metabolizing enzymes in the in vitro system.

- Solution: Titrate the concentration of liver microsomes or S9 fractions to find an optimal concentration that yields a linear rate of metabolism over time. Consider using hepatocytes, which provide a more complete metabolic profile.

Possible Cause 2: Instability of **Apinocaltamide** in the assay buffer.

- Solution: Assess the stability of **Apinocaltamide** in the assay buffer without the presence of metabolizing enzymes to rule out chemical degradation.

Issue 2: Difficulty in identifying specific **Apinocaltamide** metabolites.

Possible Cause 1: Low abundance of the metabolite.

- Solution: Concentrate the sample or use a more sensitive mass spectrometer. Employ targeted LC-MS/MS methods, such as multiple reaction monitoring (MRM), to enhance sensitivity for predicted metabolites.

Possible Cause 2: Co-elution of isomeric metabolites.

- Solution: Optimize the chromatographic method by changing the column, mobile phase composition, or gradient profile to improve the separation of isomers.

Possible Cause 3: Complex fragmentation pattern in MS/MS.

- Solution: Utilize high-resolution mass spectrometry to obtain accurate mass measurements of fragment ions, which can aid in proposing elemental compositions. Compare the fragmentation pattern with that of the parent compound and structurally related standards.

Predicted Apinocaltamide Metabolites and Analytical Data

Predicted Metabolite	Predicted m/z [M+H] ⁺	Proposed Metabolic Pathway	Key Diagnostic Fragment Ions (Predicted)
M1: Amide Hydrolysis Product 1	217.0763	Amide Hydrolysis	199, 171, 144
M2: Amide Hydrolysis Product 2	213.0825	Amide Hydrolysis	196, 168
M3: N-Oxide	442.1482	Oxidation	426, 213
M4: Monohydroxylated Apinocaltamide	442.1482	Hydroxylation	424, 229, 213
M5: Dihydroxylated Apinocaltamide	458.1431	Hydroxylation	440, 422, 245, 213

Experimental Protocols

Protocol 1: In Vitro Metabolism of Apinocaltamide in Human Liver Microsomes

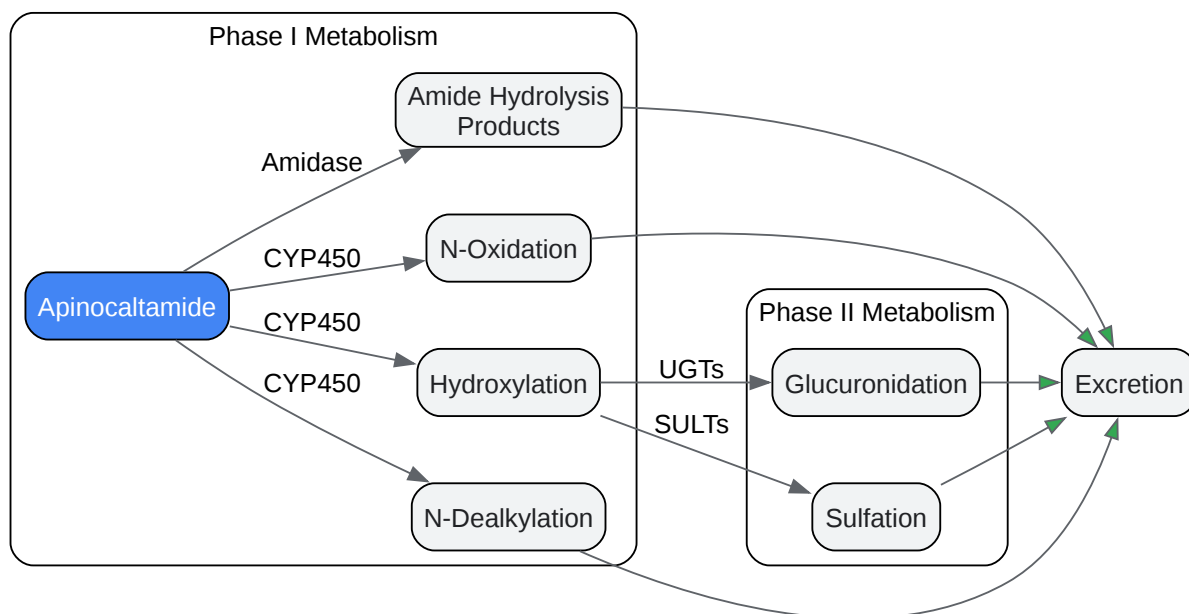
- Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM **Apinocaltamide** (from a stock solution in DMSO, final DMSO concentration ≤ 0.5%), and 0.5 mg/mL human liver microsomes.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Reaction: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
- Incubation: Incubate at 37°C for 0, 15, 30, 60, and 120 minutes.

- Termination of Reaction: Terminate the reaction by adding 200 μ L of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not found in the matrix).
- Sample Processing: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
- Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Minimizing Amide Hydrolysis of Apinocaltamide

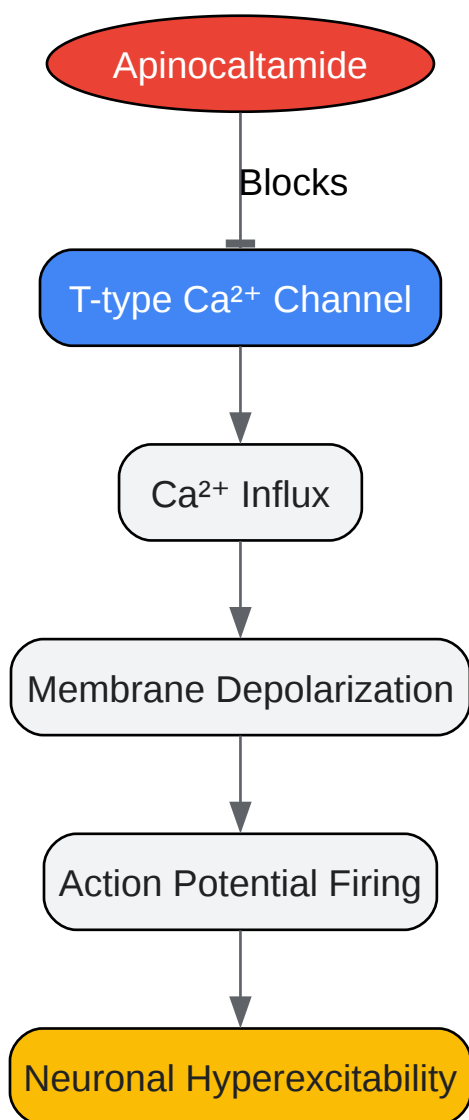
- Structural Modification: Synthesize analogs of **Apinocaltamide** where the amide bond is replaced with a bioisostere, such as a carbamate or an N-pyrimidine.
- In Vitro Stability Assay: Perform the in vitro metabolism assay as described in Protocol 1 with the synthesized analogs.
- Comparative Analysis: Compare the rate of degradation of the analogs to that of the parent **Apinocaltamide** to assess the improvement in metabolic stability.

Visualizations



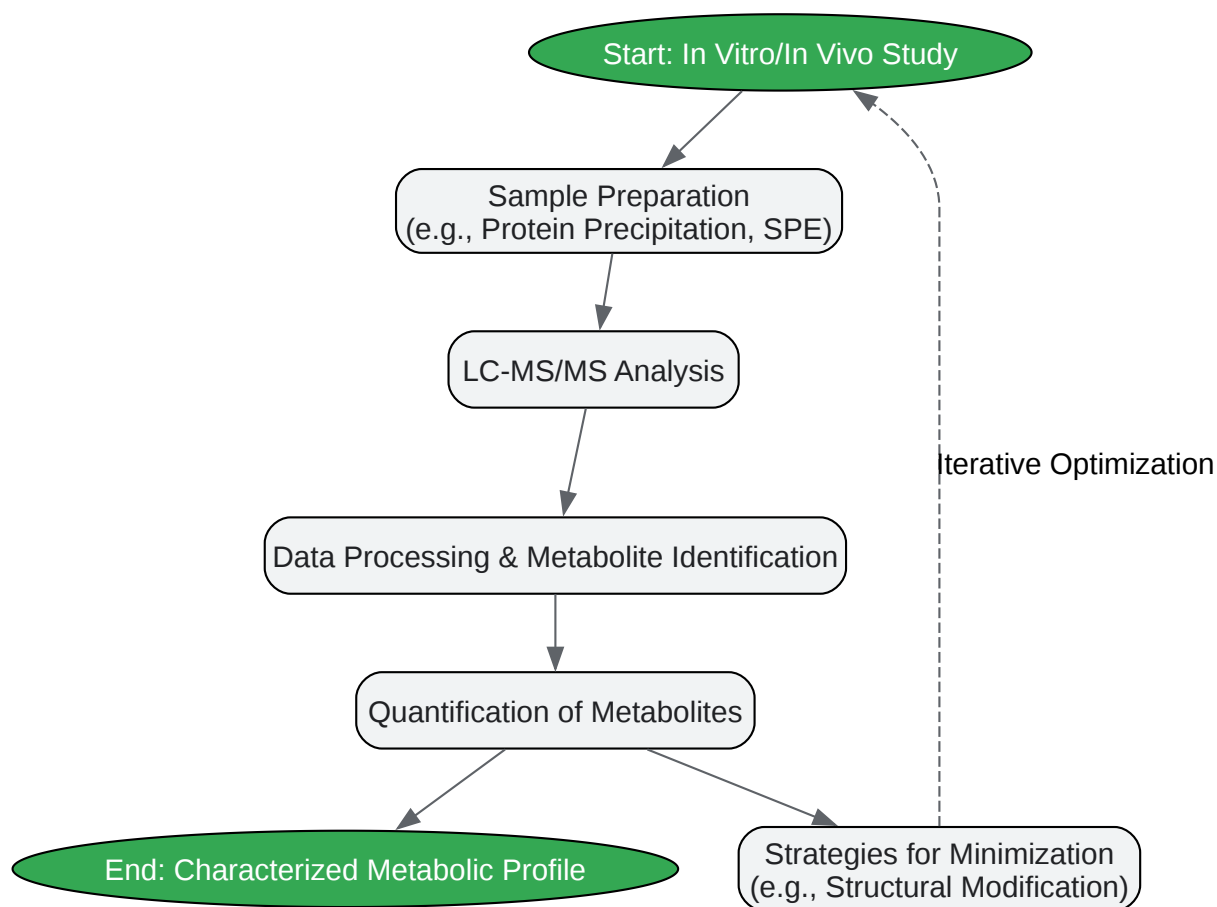
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Caption: Predicted metabolic pathways of **Apinocaltamide**.



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Caption: **Apinocaltamide**'s mechanism of action.



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Caption: Workflow for metabolite identification.

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